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molecular formula C4H5B B1278893 4-Bromo-1-butyne CAS No. 38771-21-0

4-Bromo-1-butyne

Cat. No. B1278893
M. Wt: 132.99 g/mol
InChI Key: XLYOGWXIKVUXCL-UHFFFAOYSA-N
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Patent
US08748466B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 3.9 g, 17.2 mmol, 1.2 equiv) was added to a solution of ethyl 2-(methylsulfonyl)propanoate (14.8 g, 82.0 mmol, 1.0 equiv) in N,N-dimethylformamide (180 mL) at room temperature. After the evolution of gas subsided (approx. 30 min), a stirred mixture of potassium iodide (2.89 g, 17.2 mmol, 0.2 equiv) and 4-bromobut-1-yne (10.9 g, 82.0 mmol, 1.0 equiv) in N,N-dimethylformamide (20 mL) was added dropwise via cannula (approx. 2 h). After 3 h, the reaction was quenched with water (200 mL), and the resulting solution was extracted with 1:1 ethyl acetate-hexanes (2×200 mL). The combined organic phases were washed with water (2×50 mL), brine (50 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by flash chromatography (340 g silica gel column, 0-25% gradient ethyl acetate in hexanes) to provide the title compound as a clear colorless oil (6.63 g, 35%). MS (GCMS) m/z 233 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) δ1.33 (t, J=7.12 Hz, 3H) 1.64 (s, 3H) 2.00 (t, J=2.63 Hz, 1H) 2.11-2.22 (m, 1H) 2.22-2.32 (m, 1H) 2.33-2.45 (m, 1H) 2.46-2.58 (m, 1H) 3.05 (s, 3H) 4.28 (q, J=7.16 Hz, 2H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4]([CH:7]([CH3:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:6])=[O:5].[I-].[K+].Br[CH2:17][CH2:18][C:19]#[CH:20]>CN(C)C=O>[CH3:13][C:7]([S:4]([CH3:3])(=[O:5])=[O:6])([CH2:20][CH2:19][C:18]#[CH:17])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
14.8 g
Type
reactant
Smiles
CS(=O)(=O)C(C(=O)OCC)C
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.89 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
10.9 g
Type
reactant
Smiles
BrCCC#C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(approx. 30 min)
Duration
30 min
ADDITION
Type
ADDITION
Details
was added dropwise via cannula (approx. 2 h)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with 1:1 ethyl acetate-hexanes (2×200 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (2×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (340 g silica gel column, 0-25% gradient ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C(=O)OCC)(CCC#C)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.63 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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